molecular formula C4H9N3O B14404657 N'-Carbamoyl-N,N-dimethylmethanimidamide CAS No. 83490-19-1

N'-Carbamoyl-N,N-dimethylmethanimidamide

Cat. No.: B14404657
CAS No.: 83490-19-1
M. Wt: 115.13 g/mol
InChI Key: WNPZESUACNIFNG-UHFFFAOYSA-N
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Description

N'-Carbamoyl-N,N-dimethylmethanimidamide (systematic name: 1-carbamimidamido-N,N-dimethylmethanimidamide) is a biguanide derivative with the molecular formula C₄H₁₁N₅ and a molecular weight of 129.16 g/mol. This compound is structurally characterized by a central methanimidamide backbone (N,N-dimethylmethanimidamide) substituted with a carbamimidamido (-NH-C(=NH)-NH₂) group at the N' position. It is a white crystalline solid with a melting point of 223–226°C and high solubility in water (2 g/10 mL as hydrochloride salt) .

Pharmacologically, it is a cornerstone in managing type 2 diabetes mellitus (T2DM) due to its ability to reduce hepatic glucose production, enhance insulin sensitivity, and improve peripheral glucose uptake .

Properties

CAS No.

83490-19-1

Molecular Formula

C4H9N3O

Molecular Weight

115.13 g/mol

IUPAC Name

dimethylaminomethylideneurea

InChI

InChI=1S/C4H9N3O/c1-7(2)3-6-4(5)8/h3H,1-2H3,(H2,5,8)

InChI Key

WNPZESUACNIFNG-UHFFFAOYSA-N

Canonical SMILES

CN(C)C=NC(=O)N

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

N’-Carbamoyl-N,N-dimethylmethanimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into simpler amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the carbamoyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various carbamate derivatives.

Scientific Research Applications

N’-Carbamoyl-N,N-dimethylmethanimidamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-Carbamoyl-N,N-dimethylmethanimidamide involves its interaction with specific molecular targets. The compound can act as a carbamoylating agent, transferring its carbamoyl group to nucleophilic sites on target molecules. This process can alter the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural analogs of N'-Carbamoyl-N,N-dimethylmethanimidamide vary in substituents at the N' position, leading to distinct physicochemical and pharmacological properties. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Compound Name (IUPAC) Molecular Formula Molecular Weight (g/mol) Key Substituent Application/Activity Key Properties
This compound C₄H₁₁N₅ 129.16 Carbamimidamido (-NH-C(=NH)-NH₂) Antidiabetic (T2DM) MP: 223–226°C; water-soluble
N’-(4-Chloro-2-methylphenyl)-N,N-dimethylmethanimidamide (Chlordimeform) C₁₀H₁₂ClN₃ 209.67 4-Chloro-2-methylphenyl Acaricide/Insect sedative Targets mite nervous systems; inhibits monoamine oxidase
N,N-Dimethyl-N'-phenylmethanimidamide C₉H₁₂N₂ 148.20 Phenyl Chemical intermediate BP: 406–408 K; EI ionization energy: 7.3 eV
N’-(3-Ethyl-5-formyl-2,6-dioxopyrimidin-4-yl)-N,N-dimethylmethanimidamide C₁₀H₁₃N₅O₃ 251.25 Pyrimidinyl-formyl Antiproliferative (research use) Synthesized via amidoxime coupling
N’-(2,5-Dimethylphenyl)-N,N-dimethylmethanimidamide C₁₁H₁₆N₂ 176.26 2,5-Dimethylphenyl Not reported (structural analog) InChIKey: NCOXJFRREGAWTK-UHFFFAOYSA-N

Key Research Findings

Pharmacological Specificity :

  • This compound (Metformin) : Unlike its withdrawn analogs (phenformin, buformin), it has lower lipophilicity due to the carbamimidamido group, reducing mitochondrial toxicity and lactic acidosis risk .
  • Chlordimeform : The chloro-methylphenyl group enhances binding to invertebrate octopamine receptors, disrupting neurotransmission in mites .

Physicochemical Behavior :

  • Phenyl-substituted derivatives (e.g., N,N-Dimethyl-N'-phenylmethanimidamide) exhibit higher boiling points (~406–408 K) compared to polar antidiabetic analogs, correlating with increased hydrophobicity .
  • Substituents like pyrimidinyl-formyl () introduce hydrogen-bonding sites, enhancing affinity for enzyme targets in cancer research .

Synthetic Utility :

  • Methanimidamide derivatives are synthesized via amidoxime coupling () or carbodiimide-mediated reactions (), with yields influenced by steric hindrance from substituents .

Table 2: Pharmacokinetic and Toxicological Data

Compound Bioavailability Half-Life (h) Key Metabolites Toxicity Concerns
This compound ~50% 4–8.7 Not metabolized (renal excretion) Lactic acidosis (rare)
Chlordimeform Low (topical) 12–24 4-Chloro-o-toluidine Carcinogenic metabolite
N,N-Dimethyl-N'-phenylmethanimidamide N/A N/A N/A Limited data

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